Physicochemical Profiling and Application Guide: 4-Methyl-3-(trifluoromethyl)phenol
Physicochemical Profiling and Application Guide: 4-Methyl-3-(trifluoromethyl)phenol
Executive Summary
4-Methyl-3-(trifluoromethyl)phenol is a highly specialized fluorinated aromatic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by the unique steric and electronic interplay between an ortho-methyl group and a meta-trifluoromethyl ( −CF3 ) group relative to the phenolic hydroxyl, this compound presents distinct physicochemical advantages over standard phenols. This whitepaper provides an in-depth technical analysis of its structural properties, details field-proven protocols for its synthesis and characterization, and elucidates its critical role as an intermediate in the development of targeted Rheb/mTORC1 inhibitors[1].
Structural & Physicochemical Properties
The incorporation of a −CF3 group onto a phenolic scaffold fundamentally alters its electronic distribution. The −CF3 moiety exerts a strong inductive electron-withdrawing effect, quantified by a Hammett substituent constant of σm=0.43 [2]. This inductive pull stabilizes the phenoxide anion, significantly lowering the pKa compared to unfluorinated analogs like p-cresol. Consequently, the compound acts as a superior hydrogen-bond donor at physiological pH, a critical parameter for optimizing target binding affinity in kinase and GTPase inhibitors.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 4-Methyl-3-(trifluoromethyl)phenol |
| CAS Registry Number | 1017778-16-3[3] |
| Molecular Formula | C8H7F3O [3] |
| Molecular Weight | 176.138 g/mol [3] |
| Melting Point | 45°C to 48°C[3] |
| Physical Form | Solid[4] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., EtOAc, DCM)[3] |
| GHS Classification | Acute Tox. 4 (Oral) - H302[4] |
Synthetic Methodology: Overcoming SNAr Limitations
The Mechanistic Challenge
Synthesizing 4-Methyl-3-(trifluoromethyl)phenol from its corresponding aryl halide (4-bromo-1-methyl-2-(trifluoromethyl)benzene) presents a classical mechanistic challenge. Traditional Nucleophilic Aromatic Substitution ( SNAr ) is unviable because the leaving group (bromide) is not activated by an ortho or para electron-withdrawing group; the −CF3 group is situated meta to the bromide. Therefore, a transition-metal-catalyzed cross-coupling (Buchwald-Hartwig hydroxylation) is required[1].
Protocol: Palladium-Catalyzed Hydroxylation
Causality Note: The use of the bulky biaryl phosphine ligand (e.g., t-BuXPhos) is critical. Its steric bulk accelerates the notoriously difficult reductive elimination step required to form the C−O bond, thereby preventing off-target β -hydride elimination or protodehalogenation. KOH serves a dual purpose: acting as the base to deprotonate the catalyst intermediate and providing the hydroxide nucleophile.
Step-by-Step Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under inert argon atmosphere, add 4-bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 equiv), Pd2(dba)3 (0.2 equiv), t-BuXPhos (0.08 equiv), and finely powdered KOH (3.0 equiv)[1].
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Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide). Degas the suspension via three freeze-pump-thaw cycles.
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Thermal Activation: Heat the reaction mixture to 100°C for 12 hours under vigorous stirring.
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Aqueous Workup & Acidification: Cool the mixture to room temperature and dilute with water. Crucial Step: Carefully acidify the aqueous layer to pH 3 using 1M HCl . This ensures the generated phenoxide is fully protonated back to the neutral phenol, allowing for efficient partitioning into the organic phase.
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Extraction & Purification: Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Validation Checkpoint: The protocol is self-validating via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the UV-active, non-polar starting material spot disappears, replaced by a more polar spot that stains positively (yellow/green) with bromocresol green, confirming the presence of the acidic phenolic proton.
Fig 1. Pd-catalyzed cross-coupling workflow for synthesizing 4-Methyl-3-(trifluoromethyl)phenol.
Analytical Characterization (LC-MS)
To ensure the integrity of the synthesized or procured compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Causality Note: Phenols typically exhibit poor ionization efficiency in positive Electrospray Ionization ( ESI+ ). However, the electron-withdrawing −CF3 group in this molecule increases its acidity, making it highly susceptible to deprotonation. Therefore, Negative Ionization Mode ( ESI− ) is strictly chosen to yield the robust [M−H]− ion at m/z 175.1.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50).
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).
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Mobile Phase Gradient:
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Run a linear gradient from 5% B to 95% B over 5 minutes. Note: The weak acid maintains reproducible column retention while still permitting gas-phase deprotonation in the ESI source.
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Mass Detection: Scan in ESI− mode from m/z 100 to 500.
Validation Checkpoint: The extracted ion chromatogram (XIC) for m/z 175.1 must yield a sharp, symmetrical peak. If peak tailing is observed, it indicates secondary interactions with residual column silanols, requiring a slight increase in the formic acid buffer concentration.
Application in Drug Discovery: Targeting mTORC1
4-Methyl-3-(trifluoromethyl)phenol is not merely a terminal product; it is a critical pharmacophore precursor. Recent patent literature highlights its use in synthesizing heteroaryl inhibitors targeting Rheb (Ras homolog enriched in brain)[1].
Rheb is a small membrane-bound GTPase that, when loaded with GTP, directly binds to and activates the mTORC1 kinase domain at the lysosomal membrane[5]. Because hyperactive mTORC1 signaling drives aberrant protein synthesis and cell proliferation in various cancers, selectively inhibiting Rheb provides an orthogonal therapeutic strategy to traditional active-site mTOR inhibitors (like rapamycin), avoiding off-target mTORC2 suppression[5]. The fluorinated phenol moiety enhances the metabolic stability and lipophilic ligand efficiency of these novel Rheb inhibitors.
Fig 2. Role of Rheb in the mTORC1 signaling pathway and targeted inhibition mechanism.
Handling, Storage, and Safety
As a highly active fluorinated phenol, strict adherence to safety protocols is mandatory:
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Toxicity: Classified under GHS as Acute Tox. 4 (Oral) with hazard statement H302 (Harmful if swallowed)[4].
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Storage: Must be kept in tightly sealed containers under cool, dry conditions. It is incompatible with strong oxidizing agents[3].
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PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a certified fume hood to prevent inhalation of any aerosolized particulate matter.
References
- Title: 4-Methyl-3-(trifluoromethyl)phenol, 97%, Thermo Scientific | Source: fishersci.co.
- Title: 4-Methyl-3-(trifluoromethyl)phenol | Sigma-Aldrich | Source: sigmaaldrich.
- Title: WO2018191146A1 - Heteroaryl rheb inhibitors and uses thereof | Source: google.com (Patents)
- Title: WO 2018/191146 A1 - Googleapis.com (Rheb/mTORC1 Pathway) | Source: googleapis.
- Title: Organic & Biomolecular Chemistry - RSC Publishing (Hammett Constants) | Source: rsc.
Sources
- 1. WO2018191146A1 - Heteroaryl rheb inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Methyl-3-(trifluoromethyl)phenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 4-Methyl-3-(trifluoromethyl)phenol | Sigma-Aldrich [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
